5-Bromo-2-methylpyridin-3-ol chemical properties
5-Bromo-2-methylpyridin-3-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-methylpyridin-3-ol
Introduction
5-Bromo-2-methylpyridin-3-ol is a halogenated pyridinol derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the privileged pyridine scaffold makes it an intermediate of significant interest for researchers in pharmaceutical drug discovery, agrochemical development, and materials science. The pyridine ring is a cornerstone motif in numerous FDA-approved drugs, and functionalized analogs like 5-Bromo-2-methylpyridin-3-ol provide chemists with a powerful tool to explore structure-activity relationships (SAR) and construct complex molecular architectures.
This technical guide provides an in-depth analysis of the core chemical properties, reactivity, spectroscopic signatures, and synthetic applications of 5-Bromo-2-methylpyridin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the bedrock of its application. The key identifiers and computed physical properties for 5-Bromo-2-methylpyridin-3-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-methylpyridin-3-ol | [1] |
| CAS Number | 91420-25-6 | [2] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=N1)Br)O | [1] |
| InChIKey | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [1] |
| Appearance | White to Brown powder/crystal | |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Molecular Structure and Chemical Reactivity
The synthetic utility of 5-Bromo-2-methylpyridin-3-ol stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-deficient pyridine ring and its functional groups dictates its chemical behavior.
Caption: Key reactive sites of 5-Bromo-2-methylpyridin-3-ol.
The C(5)-Br Bond: A Gateway to Molecular Complexity
The bromine atom at the 5-position is the most synthetically versatile handle on the molecule. As an excellent leaving group on an electron-deficient aromatic ring, it is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.[3] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[4][5][6]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form biaryl or aryl-vinyl structures. This is one of the most powerful and widely used methods for C-C bond formation.[6][7]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, yielding substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Coupling with alkenes to form substituted olefins.
The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations. The use of specialized phosphine-based ligands (e.g., YPhos) can be crucial for achieving high yields, particularly with less expensive but also less reactive aryl chloride coupling partners.[4]
The following diagram and protocol outline a representative workflow for a Suzuki-Miyaura reaction, a cornerstone transformation for this class of compounds.[7][8]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by air.[5] Purging with an inert gas like nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducible results.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a critical, self-validating step for reaction success.
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid.[5][7] The choice of base can significantly impact reaction rate and yield.
The C(3)-OH Group: A Site for Modulation
The phenolic hydroxyl group offers a secondary point for chemical modification. Its properties include:
-
Acidity: The hydroxyl proton is acidic and can be removed by a suitable base. This can be important for protecting the group or for modulating the electronic properties of the ring.
-
Nucleophilicity: The oxygen atom can act as a nucleophile, enabling reactions such as O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. This allows for the introduction of new functionalities and can be used to tune properties like solubility and bioavailability in a drug discovery context.
-
Directing Group: In certain electrophilic aromatic substitution reactions, the hydroxyl group can act as a powerful ortho-, para-directing group, although the overall reactivity of the pyridine ring to such reactions is low.
Spectroscopic Signature (Predictive Analysis)
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.5 ppm). These will appear as singlets or narrow doublets due to the substitution pattern.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.6 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected. It may be observed anywhere from δ 5-10 ppm.
-
-
¹³C NMR:
-
Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.
-
The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effect.
-
The carbon attached to the hydroxyl group (C3) will appear at a downfield shift (typically δ 150-160 ppm).
-
The methyl carbon signal will be observed in the upfield region (δ 15-25 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a unique molecular "fingerprint."[10] Key expected absorption bands include:
-
O-H Stretch: A strong, broad band in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.
-
Aromatic C=C & C=N Stretches: Medium to strong, sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring skeleton.[10]
-
Methyl (-CH₃) Bends: Characteristic bending vibrations around 1470 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).[10]
-
C-Br Stretch: A medium to strong band in the lower frequency "fingerprint" region, typically between 550-650 cm⁻¹.[10]
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 5-Bromo-2-methylpyridin-3-ol is classified with several hazards that necessitate careful handling to ensure researcher safety.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
STOT: Specific Target Organ Toxicity
Standard Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
-
Dispensing: As a solid, avoid creating dust when weighing or transferring the material. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the fume hood.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-methylpyridin-3-ol is a quintessential example of a versatile heterocyclic intermediate. Its true value lies in the strategic combination of a privileged pyridine core with orthogonal reactive handles—the C-Br bond for sophisticated cross-coupling chemistry and the C-OH bond for secondary modifications. This duality allows for the efficient and modular construction of complex molecules, making it an indispensable tool for medicinal chemists and material scientists aiming to drive innovation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this valuable compound.
References
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The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. MDPI. Retrieved from [Link]
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On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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5-Bromo-2-methylpyridin-3-ol. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Nobel Prize Outreach. Retrieved from [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2009). Google Patents.
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Krasovskiy, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(11), 2949. PMC - PubMed Central. Retrieved from [Link]
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Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. MDPI. Retrieved from [Link]
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